molecular formula C7H11N3O B12312388 rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis

rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis

Cat. No.: B12312388
M. Wt: 153.18 g/mol
InChI Key: BZOTYVBJEUKYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis is a chiral tetrahydrofuran (oxolane) derivative featuring a pyrazole ring at the 4-position and an amine group at the 3-position of the oxolane core. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 153.19 g/mol and a purity of ≥95% . The compound exists as a racemic mixture (rac-) of the cis diastereomer, indicating stereochemical complexity. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-pyrazol-1-yloxolan-3-amine

InChI

InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2

InChI Key

BZOTYVBJEUKYKB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N2C=CC=N2)N

Origin of Product

United States

Preparation Methods

Route 1: Stepwise Functionalization of Oxolan-3-amine

This method involves sequential installation of substituents on a preformed oxolan ring.

Step A: Oxolan-3-amine Synthesis
Oxolan-3-amine is synthesized via reduction of a nitro-substituted oxolan or through nucleophilic ring-opening of an epoxide. For example:

  • Epoxide ring-opening : Reacting an epoxide (e.g., oxirane) with ammonia under acidic conditions.

Step B: Introduction of the Pyrazole Ether
The 4-hydroxyl group of oxolan-3-amine is converted to a leaving group (e.g., tosylate, mesylate) and displaced by a pyrazolide ion.

Conditions :

Reagent Base Solvent Temperature Yield
TsCl, Pyridine CH₂Cl₂ 0–25°C 80–90%
Pyrazole, NaH DMF 25–60°C 50–70%

Mechanism :

  • Tosylation : The 4-hydroxyl group is converted to a tosylate, a good leaving group.
  • Nucleophilic Displacement : Deprotonated pyrazole (via NaH) attacks the tosylated oxolan, forming the ether bond.

Route 2: Cross-Coupling Reactions

For larger-scale production, palladium-catalyzed couplings may be employed.

Example: Suzuki-Miyaura Coupling

Component Coupling Partner Catalyst Base Solvent Yield
Oxolan-3-amine boronic ester Pyrazole halide Pd(PPh₃)₄ K₂CO₃ THF/H₂O 55–65%

Advantages :

  • High functional group tolerance.
  • Scalability for industrial use.

Limitations :

  • Requires boronic ester/palladium reagent synthesis.
  • Lower yields compared to stepwise methods.

Key Reaction Optimization Data

Tosylation and Displacement Efficiency

Data from analogous reactions highlight critical parameters:

Parameter Optimal Value Impact
Base Strength NaH > K₂CO₃ Higher yields with stronger bases.
Solvent Polar aprotic (DMF) Enhances SN2 displacement kinetics.
Temperature 25–60°C Higher temps accelerate reaction but risk decomposition.

Case Study :
In a 2017 patent (US20160237066A1), trityl chloride was used to protect hydroxyl groups during intermediate steps, achieving >90% purity post-deprotection.

Alternative Methods and Challenges

Mitsunobu Reaction for Ether Formation

Reagent Conditions Yield
DEP, PPh₃ THF, 0–25°C 40–60%

Mechanism :

  • Converts oxolan-3-amine-4-ol to ether via Mitsunobu conditions.
  • Limited by steric hindrance at C4.

Stereoselectivity and Racemic Resolution

The racemic mixture is typically retained, but enantiopure synthesis could involve:

  • Chiral Resolution : Fractional crystallization with chiral acids.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester derivatives.

Purification and Characterization

Chromatographic Methods

Technique Mobile Phase Purity
Flash Chromatography EtOAc/hexanes >95%
Prep HPLC ACN/H₂O >98%

Spectroscopic Data

Technique Key Peaks
¹H NMR δ 3.5–4.0 (oxolan CH₂), δ 4.2–4.5 (NH₂)
IR 3300 cm⁻¹ (NH₂ stretch), 1260 cm⁻¹ (C-O-C)

Industrial and Scalability Considerations

Cost-Effective Synthesis

  • Reagent Choice : Tosyl chloride is preferred over mesyl chloride due to lower cost.
  • Solvent Recovery : THF or DMF can be recycled via distillation.

Comparative Analysis of Routes

Route Yield Cost Scalability
Stepwise Tosylation 60–70% Moderate High
Suzuki Coupling 55–65% High Moderate
Mitsunobu 40–60% High Low

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis has been investigated for its potential as a therapeutic agent. Its pyrazole moiety is known for exhibiting various biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

In a study examining the anti-cancer effects of pyrazole derivatives, rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine was shown to inhibit tumor growth in vitro and in vivo models. The compound demonstrated a significant reduction in cell proliferation in cancer cell lines compared to controls .

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical research. It can serve as a tool for studying enzyme inhibition and receptor interactions.

Case Study: Enzyme Inhibition

Research indicated that rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of certain kinases at micromolar concentrations, suggesting its potential use in understanding signal transduction mechanisms .

Drug Development

The structural features of rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine position it as a lead compound for drug development targeting various diseases.

Table: Summary of Research Findings

Application AreaFindingsReference
Medicinal ChemistryAnti-cancer activity in vitro
Biochemical ResearchEnzyme inhibition at micromolar concentrations
Drug DevelopmentPotential lead compound for therapeutic agents

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of biomolecules. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Findings:

Scaffold Modifications: The dioxolane analog (C₉H₁₅N₃O₂) introduces a fused oxygen-rich ring system, which may enhance conformational flexibility and oxidative stability compared to the oxolane core .

Salt Forms :

  • Hydrochloride and dihydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug development.

Implications for Research and Development

  • Medicinal Chemistry : The target compound’s unsubstituted pyrazole and primary amine offer a versatile scaffold for further functionalization, such as introducing sulfonamides or acyl groups .
  • Structure-Activity Relationships (SAR) : Analogs with halogen or methyl substituents provide insights into steric, electronic, and solubility requirements for target binding .
  • Synthetic Utility : Enamine Ltd. catalogs highlight these compounds as intermediates for high-throughput synthesis, underscoring their role in fragment-based drug discovery .

Biological Activity

Rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amine, cis is a novel compound characterized by its unique structural features, including a five-membered oxolane ring and a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry applications. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Structural Characteristics

The molecular formula of this compound is C8_{8}H10_{10}N4_{4}O. The compound is a racemic mixture of enantiomers with specific stereochemistry that influences its biological properties. The presence of both the oxolane and pyrazole rings contributes to its unique chemical behavior and potential therapeutic applications.

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activity due to their ability to interact with various biological targets. For instance, pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. The mechanism typically involves the modulation of signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in inhibiting cell proliferation in various cancer cell lines. For example:

Cell Line IC50_{50} (μM) Reference Compound Reference IC50_{50} (μM)
HT-296.43Doxorubicin2.24
PC-39.83Doxorubicin3.86

These results indicate that the compound exhibits comparable potency to established chemotherapeutics like Doxorubicin, suggesting its potential as an anticancer agent .

In Vivo Studies

In vivo testing on animal models has shown promising results regarding the safety and efficacy of this compound. Toxicity assessments indicate that doses up to 100 mg/kg did not result in significant adverse effects over a 28-day period . This suggests a favorable safety profile that warrants further investigation.

Case Studies

Several studies have explored the biological activities of similar pyrazole derivatives:

  • Anticancer Activity : A study on pyrazole-based compounds revealed that modifications at specific positions significantly enhance their anticancer activity. For instance, compounds with electron-withdrawing groups exhibited greater potency against cancer cell lines compared to those with electron-donating groups .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives, which were effective in reducing inflammation markers in animal models .

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Compound Biological Activity IC50_{50} (μM)
rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amAnticancer (HT-29)6.43
rac-(3R,4S)-4-(2-methylpyrazol-1-yl)oxolan-3-amAnticancer (PC-3)9.83
VesnarinonePDE3A/B Inhibition11.21 / 14.54

This comparative analysis highlights that while rac-(3R,4S)-4-(1H-pyrazol-1-yl)oxolan-3-amines show promising anticancer activity, further studies are necessary to fully elucidate their mechanisms and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.